[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
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Overview
Description
- Its structure consists of a six-membered piperidine ring fused to a six-membered chloropyridazine ring.
- The compound’s systematic name reflects its substituents: 6-chloropyridazin-3-yl at the piperidine nitrogen and a hydroxyl group (4-ol) on the piperidine ring.
- It has a molecular weight of 213.66 g/mol and the CAS number 89937-26-8 .
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: is a heterocyclic compound containing a piperidine ring and a chloropyridazine moiety.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods may vary, but they would likely involve efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions typical of piperidine derivatives.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its structural features.
Biological Studies: Explore its interactions with biological targets (e.g., receptors, enzymes).
Industry: Assess its use as a building block for other compounds.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. Further research is needed to elucidate this aspect.
Comparison with Similar Compounds
- Uniqueness : Highlight the unique features of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol compared to these similar compounds.
Similar Compounds:
Remember that while I’ve provided an overview, further research and literature exploration will yield more detailed information
Properties
Molecular Formula |
C14H19ClN4OS |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H19ClN4OS/c15-12-3-4-13(17-16-12)19-5-1-2-11(10-19)14(20)18-6-8-21-9-7-18/h3-4,11H,1-2,5-10H2 |
InChI Key |
QZMQBJHECYEOER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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